molecular formula C6H16NO2P B8416004 Propyl(3-aminopropyl)phosphinic acid

Propyl(3-aminopropyl)phosphinic acid

Cat. No.: B8416004
M. Wt: 165.17 g/mol
InChI Key: FOYYKMGSECQQRD-UHFFFAOYSA-N
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Description

Contextualization within Organophosphorus Chemistry and its Relevance to Biological Systems

Organophosphorus compounds, characterized by a phosphorus-carbon bond, are integral to both industrial and biological chemistry. taylorandfrancis.com This class of compounds includes vital biomolecules like DNA, RNA, and ATP. wikipedia.org In medicine, organophosphorus compounds have been developed for various applications, including anticancer and antiviral agents, as well as bisphosphonates for bone-related disorders. rsc.org Their biological activity often stems from their ability to interact with enzymes. For instance, many organophosphorus compounds act as inhibitors of enzymes like acetylcholinesterase, which is crucial for nerve function. taylorandfrancis.comnih.gov This interaction is a cornerstone of their application as pesticides and nerve agents, but also highlights their potential for targeted therapeutic intervention. nih.govresearchgate.net The P-C bond within these molecules offers a stable, non-hydrolyzable alternative to the phosphate esters found in nature, making them useful tools for studying and modulating biological processes. frontiersin.org

Significance of the Aminopropyl Moiety in Ligand Design and Biological Interactions

A ligand is a molecule that binds to a central metal atom or a biological target to form a coordination complex or elicit a biological response. The design of ligands is a critical aspect of drug discovery and materials science. acs.orgnih.gov The aminopropyl group (-CH₂CH₂CH₂NH₂) is a valuable component in ligand design due to its flexibility and the presence of a terminal primary amine. This amine group is basic and can be protonated under physiological conditions, allowing it to form strong ionic interactions and hydrogen bonds with biological targets such as proteins and nucleic acids.

The three-carbon chain provides a degree of conformational flexibility, enabling the ligand to adopt an optimal orientation for binding. frontiersin.org This combination of a flexible linker and a charged functional group is a common strategy in the design of enzyme inhibitors and receptor agonists or antagonists. For example, the related compound 3-aminopropylphosphonic acid, an analogue of the neurotransmitter GABA, acts as a GABAB receptor agonist, demonstrating the biological relevance of the aminopropyl moiety in interacting with specific protein targets. nih.govmedchemexpress.com In material science, aminopropyl groups are used to functionalize surfaces, for instance, to facilitate the controlled delivery of drugs from a carrier matrix. nih.gov

Overview of Phosphinic Acid Derivatives in Contemporary Chemical and Biological Research

Phosphinic acids, with the general formula R₂P(O)OH, and their derivatives are a versatile class of organophosphorus compounds. nih.gov They are noted for their structural diversity and a wide range of biological activities. nih.gov A key feature of the phosphinic acid group is its tetrahedral geometry, which can act as a stable mimic of the transition state of peptide bond hydrolysis. researchgate.netmdpi.com This property makes phosphinic acid derivatives potent inhibitors of various classes of enzymes, particularly proteases like metalloproteinases and aspartic acid proteinases. nih.govresearchgate.netcd-bioparticles.net

Their ability to inhibit enzymes has led to extensive research into their potential as therapeutic agents for a multitude of diseases, including inflammatory conditions, Alzheimer's disease, and viral infections like HIV. nih.govcd-bioparticles.net The development of phosphinic pseudopeptides, where a peptide bond is replaced by a phosphinic acid moiety, is a significant area of medicinal chemistry. researchgate.netresearchgate.net These compounds are designed to be more stable against metabolic degradation than natural peptides, enhancing their potential as drugs. core.ac.uk

Table 1: Properties of Related Aminophosphorus Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Biological Role/Application
3-Aminopropylphosphonic acid C₃H₁₀NO₃P 139.09 GABAB receptor agonist nih.govsigmaaldrich.com
(3-Amino-propyl)-phenyl-phosphinic acid isopropyl ester C₁₂H₂₀NO₂P 241.27 Investigated as a potential GABAB antagonist lookchem.com
α-Aminophosphonic acids Variable Variable Bioisosteres of amino acids; used as enzyme inhibitors, antitumor agents, and antibiotics mdpi.com
Phosphinic Pseudopeptides Variable Variable Act as inhibitors for proteolytic enzymes by mimicking the transition state of peptide hydrolysis researchgate.netcore.ac.uk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H16NO2P

Molecular Weight

165.17 g/mol

IUPAC Name

3-aminopropyl(propyl)phosphinic acid

InChI

InChI=1S/C6H16NO2P/c1-2-5-10(8,9)6-3-4-7/h2-7H2,1H3,(H,8,9)

InChI Key

FOYYKMGSECQQRD-UHFFFAOYSA-N

Canonical SMILES

CCCP(=O)(CCCN)O

Origin of Product

United States

Ii. Synthetic Methodologies and Chemical Transformations

General Synthetic Routes to P-Substituted Aminopropylphosphinic Acids

The construction of the core structure of P-substituted aminopropylphosphinic acids can be achieved through several general routes, which can be broadly categorized into direct approaches and step-wise derivatizations of key intermediates.

Direct synthesis methods aim to construct the aminophosphinic acid backbone in a single key step. One of the most prominent methods in this category is the phospha-Mannich reaction (a type of Kabachnik-Fields reaction). This one-pot, three-component condensation involves an amine, an aldehyde (such as formaldehyde), and a phosphorus source with a P-H bond, typically hypophosphorous acid (H₃PO₂). This reaction is highly effective for preparing α-aminoalkylphosphinic acids. mdpi.com

Another significant direct approach is the Pudovik reaction, which involves the nucleophilic addition of a hydrophosphoryl compound, such as a phosphite, to an imine. nih.govnih.gov This method is a cornerstone for forming the C-P bond adjacent to a nitrogen atom, establishing the α-aminophosphonate or phosphinate structure which can be subsequently hydrolyzed. nih.gov

The synthesis of Propyl(3-aminopropyl)phosphinic acid often proceeds through an intermediate known as an ω-amino-H-phosphinic acid, such as 3-aminopropyl-H-phosphinic acid. These precursors contain a single P-C bond and a reactive P-H bond ready for further substitution.

A key method for preparing these intermediates is the radical addition of hypophosphorous acid (H₃PO₂) to an alkene bearing a protected amino group. For instance, the hydrophosphinylation of N-vinylphthalimide with H₃PO₂ is used to synthesize 2-aminoethyl-H-phosphinic acid. nih.gov A similar strategy involving an appropriate three-carbon chain alkene can yield the 3-aminopropyl-H-phosphinic acid precursor. These reactions provide a reliable route to ω-amino-H-phosphinates (H₂N(CH₂)nPO₂H₂), which are valuable for further derivatization. nih.gov

Once the ω-amino-H-phosphinic acid precursor is obtained, the second P-C bond (the P-propyl bond in this case) is formed through advanced derivatization techniques. The non-nucleophilic H-phosphinic acid must first be converted into a reactive, nucleophilic trivalent phosphorus species.

This activation is commonly achieved by silylation. Reagents such as hexamethyldisilazane (B44280) (HMDS) or trimethylsilyl (B98337) chloride (TMSCl) in the presence of a base convert the H-phosphinic acid into a bis(trimethylsilyl) phosphonite intermediate. nih.govmdpi.com This highly nucleophilic species can then undergo reaction with an electrophile, such as propyl bromide, in a Michaelis-Arbuzov-type reaction to form the second P-C bond. nih.gov

Alternatively, the activated phosphonite can participate in a phospha-Michael addition reaction with a suitable Michael acceptor. For example, reaction with acrylates can be used to build the carbon chain. nih.govmdpi.com Reagents like propylphosphonic anhydride (B1165640) (T3P®) can also be used as coupling agents to facilitate the formation of phosphinic acid derivatives. researchgate.net

Reaction Type Reactants Key Intermediate Product Type
Phospha-Michael Addition H-phosphinate, AcrylateSilylated PhosphonitePhosphinic Dipeptide Precursor
Arbuzov-type Reaction H-phosphinate, Alkyl HalideSilylated PhosphoniteDialkylphosphinic Acid
Amide Coupling Phosphinic Acid, Amine-Phosphinic Amide

Stereoselective Synthesis of Aminopropylphosphinic Acid Analogs

Creating stereochemically pure aminophosphinic acids is critical as their biological activity is often dependent on the specific stereoisomer. Stereoselective synthesis aims to control the configuration at the chiral carbon atom (Cα) and, if present, at the phosphorus atom.

A prevalent strategy involves the diastereoselective addition of a phosphorus nucleophile (like an H-phosphinate) to a chiral imine. The imine is typically formed from a prochiral aldehyde and a chiral amine, such as (S)-α-methylbenzylamine, which acts as a chiral auxiliary. mdpi.comnih.gov The facial selectivity of the nucleophilic attack is directed by the bulky group of the chiral auxiliary, leading to the preferential formation of one diastereomer. nih.gov The auxiliary can be removed in a subsequent step.

Another approach is the catalytic asymmetric hydrogenation of α,β-dehydroaminophosphinates using chiral transition metal catalysts, such as rhodium complexes, which can yield enantiomerically enriched α-amino-C-phosphinates with high enantiomeric excesses. mdpi.com

Method Chiral Source Key Transformation Stereochemical Outcome
Chiral Auxiliary Chiral Amine (e.g., (S)-α-methylbenzylamine)Addition of phosphinate to chiral imineDiastereoselective formation of aminophosphinate
Asymmetric Catalysis Chiral Rhodium CatalystHydrogenation of dehydroaminophosphinateEnantioselective formation of aminophosphinate

When a stereoselective synthesis is not employed, the resulting racemic mixture of aminophosphinic acids must be separated into its constituent enantiomers through chiral resolution.

Classical Resolution involves the reaction of the racemic phosphinic acid with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. Common resolving agents include chiral acids like tartaric acid or chiral bases such as 1-phenylethylamine. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomer. Enzymatic resolution is another powerful technique, where an enzyme, such as penicillin amidase, selectively acts on one enantiomer of a derivatized racemate, allowing for the separation of the unreacted enantiomer. nih.gov

Chromatographic and Electrophoretic Methods offer advanced analytical and preparative separation. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a widely used method. ijrpr.comresearchgate.net Different types of CSPs, including polysaccharide-based, protein-based, and Pirkle-type columns, can achieve separation based on differential interactions with the enantiomers. ijrpr.com Capillary Electrophoresis (CE) is another effective technique, particularly for analytical purposes, where chiral selectors like cyclodextrins are added to the background electrolyte to facilitate the separation of enantiomers. dntb.gov.uanih.gov

Preparation of Related Aminoalkylphosphinic Acids

The synthetic principles described above are broadly applicable to a range of related aminoalkylphosphinic acids. The phospha-Mannich reaction, for example, is highly versatile. By varying the amine component, a wide array of N-substituted aminomethylphosphinic acids can be produced. The reaction of hypophosphorous acid and formaldehyde (B43269) with various secondary amines in acetic acid has been shown to produce the corresponding aminomethyl-H-phosphinic acids in nearly quantitative yields. mdpi.com

Similarly, the synthesis of 2-aminoethylphosphonic and 3-aminopropylphosphonic acids has been well-documented, providing foundational chemistry that can be adapted for their phosphinic acid counterparts. sigmaaldrich.com These syntheses underscore the modularity of the available chemical toolkits for creating a diverse library of aminoalkylphosphinic acid analogs for further study.

Iii. Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituents on the Phosphinic Acid Moiety on Biological Activity

The nature of the substituent on the phosphorus atom of the phosphinic acid moiety is a critical determinant of the pharmacological profile of 3-aminopropylphosphinic acid derivatives. Research has shown that even subtle changes to this group can dramatically alter a compound's activity, often switching it from a receptor agonist to an antagonist.

A key finding in the SAR of 3-aminopropylphosphinic acid analogs is the profound influence of the P-alkyl substituent's chain length on their activity at GABAB receptors. Generally, compounds with smaller alkyl groups, such as a methyl group, tend to be potent GABAB receptor agonists. In contrast, increasing the chain length to ethyl or larger groups confers GABAB receptor antagonist properties. nih.gov

For instance, 3-aminopropyl(methyl)phosphinic acid is a potent and selective GABAB agonist. nih.gov However, as the alkyl chain is extended, the antagonistic activity becomes more pronounced. A notable example is 3-aminopropyl-n-butyl-phosphinic acid (also known as CGP 36742 or SGS742), a close analog of propyl(3-aminopropyl)phosphinic acid, which is an orally active and selective GABAB receptor antagonist. nih.gov This compound has been shown to enhance cognitive performance in animal models. nih.gov

The branching of the alkyl chain also plays a role in modulating activity. While linear chains like propyl and butyl have been well-explored, branched substituents can influence the steric bulk around the phosphinic acid headgroup, potentially affecting receptor binding and selectivity.

Table 1: Effect of P-Alkyl Chain Length on GABA Receptor Activity of 3-Aminopropyl(alkyl)phosphinic Acids

CompoundP-Alkyl SubstituentPrimary Activity at GABAB ReceptorIC50 (µM) at GABAB ReceptorIC50 (µM) at GABAC ReceptorReference
3-Aminopropyl(methyl)phosphinic acidMethylAgonist-- nih.gov
3-Aminopropyl(ethyl)phosphinic acidEthylAntagonist-- nih.gov
3-Aminopropyl-n-butyl-phosphinic acid (SGS742)n-ButylAntagonist35- nih.govnih.gov

The introduction of halogen atoms, particularly fluorine, into drug molecules is a common strategy in medicinal chemistry to modulate their physicochemical properties and biological activity. In the context of phosphinic acid analogs, the substitution of a methyl group with a difluoromethyl (CF2H) group can significantly impact acidity, lipophilicity, and metabolic stability. While specific studies on difluoromethyl analogs of this compound are not extensively reported, research on other phosphinic acids provides valuable insights.

Fluorination of the alkyl group attached to the phosphorus can alter the pKa of the phosphinic acid, which may influence its interaction with the receptor binding pocket. nih.gov The strong electronegativity of fluorine atoms can also lead to changes in the electronic properties of the molecule, potentially affecting binding affinity and efficacy. Furthermore, the introduction of fluorine can block sites of metabolism, thereby increasing the compound's in vivo half-life. The synthesis of α-halogenated analogs of related phosphonic acids has been shown to yield compounds with enhanced biological potency, suggesting that similar strategies could be beneficial for phosphinic acid derivatives. nih.gov

Stereochemical Influence on Pharmacological Profiles and Receptor Interactions

Chirality plays a crucial role in the interaction of drugs with their biological targets, and this is certainly the case for phosphinic acid analogs of GABA. nih.gov The tetrahedral nature of the phosphorus atom in this compound means that if the substituents on the phosphorus are different, the phosphorus atom itself can be a chiral center. Furthermore, modifications to the aminopropyl backbone can introduce additional chiral centers.

The spatial arrangement of the functional groups is critical for proper orientation within the receptor's binding site. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit significantly different pharmacological activities, with one enantiomer often being much more potent than the other. nih.gov For phosphinic pseudopeptides, molecular stereochemistry has been proven to be critical for their activity as enzyme inhibitors.

Rational Design Principles for Phosphinic Acid Analogs Targeting Specific Biological Receptors

The development of this compound and its analogs as receptor modulators has been guided by principles of rational drug design. A key strategy has been the use of the phosphinic acid group as a bioisostere for the carboxylic acid group of GABA, the primary inhibitory neurotransmitter in the central nervous system. This substitution maintains the necessary acidic group for receptor interaction while introducing novel pharmacological properties.

A prominent example of rational design in this field is the development of 1,2,5,6-tetrahydropyridine-4-yl-methyl-phosphinic acid (TPMPA), a selective GABAC receptor antagonist. The design of TPMPA was based on the structural features of isoguvacine (B1206775) (a GABAA agonist) and 3-aminopropyl(methyl)phosphinic acid (a GABAB agonist). nih.gov By incorporating a conformationally restricted backbone, researchers were able to achieve selectivity for the GABAC receptor.

The general principles for designing phosphinic acid analogs with specific receptor profiles include:

Bioisosteric Replacement: Utilizing the phosphinic acid moiety as a replacement for a carboxylic acid to mimic the natural ligand while altering its properties.

Conformational Restriction: Introducing cyclic structures or double bonds into the backbone to limit the molecule's flexibility and favor a conformation that is optimal for binding to a specific receptor subtype. nih.gov

Modulation of Physicochemical Properties: Altering substituents to fine-tune lipophilicity, which can affect blood-brain barrier penetration and pharmacokinetic properties. nih.gov

Conformational Analysis and its Correlation with Pharmacological Efficacy

The three-dimensional conformation of a molecule is paramount to its ability to bind to a biological receptor. Conformational analysis of GABA receptor ligands, including phosphinic acid analogs, aims to identify the low-energy, biologically active conformation that is responsible for its pharmacological effect.

For GABAB receptor antagonists, a pharmacophoric pattern has been defined through crystallographic database studies and molecular dynamics simulations. nih.gov This pattern describes the ideal spatial arrangement of the key functional groups—the protonated amine and the acidic phosphinic acid group—required for effective binding and antagonism. The distance and relative orientation between these two groups are critical.

Molecular modeling and conformational analysis studies suggest that active antagonists adopt a more extended conformation compared to agonists. nih.gov The flexibility of the aminopropyl chain allows the molecule to adopt various conformations, and the specific conformation stabilized by the receptor's binding pocket determines the pharmacological outcome. The influence of the surrounding medium (e.g., water) on the conformational preferences of these molecules is also an important consideration in these studies. nih.gov By understanding the preferred conformations of active compounds, medicinal chemists can design new analogs with a higher probability of adopting the desired bioactive conformation, thus improving their pharmacological efficacy.

Iv. Pharmacological and Biochemical Characterization

Ligand-Receptor Interactions and Binding Affinity Profiling

Phosphinic acid analogues of gamma-aminobutyric acid (GABA) have been extensively studied for their interactions with GABA receptors, demonstrating a range of activities from potent agonism to antagonism. This dual activity is largely dependent on the nature of the substituent on the phosphorus atom.

A significant breakthrough in the development of GABA(B) receptor agonists was the discovery that replacing the carboxylic acid group of GABA with an unsubstituted phosphinic or methylphosphinic acid moiety resulted in potent agonistic activity. mdpi.comnih.gov This structural modification led to the synthesis of compounds with higher potency than the archetypal GABA(B) agonist, baclofen (B1667701). nih.govnih.gov

One of the most notable compounds in this class is 3-aminopropylphosphinic acid (also known as CGP 27492), which has been identified as a potent and selective GABA(B) receptor agonist. nih.govresearchgate.net In vitro studies have demonstrated that it is significantly more potent than baclofen. For instance, in the guinea-pig isolated ileal preparation, 3-aminopropanephosphinic acid exhibited an EC50 of 0.8 microM, compared to 9 microM for baclofen. nih.gov Similarly, at synapses between cultured rat hippocampal neurons, it was found to be approximately ten times more potent than baclofen in reducing the amplitude of inhibitory postsynaptic potentials. nih.gov

The agonistic properties of these phosphinic acid analogues are attributed to their ability to mimic the neurotransmitter GABA and effectively activate the GABA(B) receptor, which is a G-protein coupled receptor that mediates slow and prolonged inhibitory signals in the central nervous system. mdpi.comsigmaaldrich.com

Table 1: Comparative Potency of GABA(B) Receptor Agonists

Compound Preparation EC50 (μM) Reference
3-Aminopropanephosphinic acid Guinea-pig isolated ileum 0.8 nih.gov
Baclofen Guinea-pig isolated ileum 9 nih.gov
3-Aminopropanephosphinic acid Cultured rat hippocampal neurons ~1 (for >50% IPSP reduction) nih.gov
Baclofen Cultured rat hippocampal neurons ~10 (for >50% IPSP reduction) nih.gov

In contrast to the agonistic activity of unsubstituted or methyl-substituted phosphinic acid analogues of GABA, the introduction of larger alkyl groups on the phosphorus atom, such as ethyl or n-butyl, leads to compounds with GABA(B) receptor antagonist properties. nih.govnih.gov

Notable examples of phosphinic acid-based GABA(B) antagonists include CGP 35348 (3-aminopropyl(diethoxymethyl)phosphinic acid) and CGP 36742 (3-aminopropyl-n-butyl-phosphinic acid). nih.govwikipedia.orgnih.gov These compounds have been instrumental in studying the physiological roles of GABA(B) receptors. For instance, CGP 35348 has been shown to reduce the frequency of absence seizures in animal models. wikipedia.org

The antagonist activity of these compounds was confirmed in studies on the rat anococcygeus muscle, where they were shown to inhibit the effects of the GABA(B) agonist CGP 27492. nih.gov The pA2 values, a measure of antagonist potency, were determined for these compounds and compared to the known antagonist 2-hydroxysaclofen.

Table 2: Potency of GABA(B) Receptor Antagonists

Antagonist pA2 Value (rat anococcygeus muscle) Reference
CGP 35348 5.38 nih.gov
3-Aminopropyl(n-hexyl)phosphinic acid (3-APHPA) 4.86 nih.gov
2-Hydroxysaclofen 4.45 nih.gov

The selectivity of phosphinic acid derivatives for different GABA receptor subtypes is a critical aspect of their pharmacological profile. While many of these compounds show high affinity for GABA(B) receptors, their activity at GABA(A) and GABA(C) receptors has also been investigated.

Generally, the phosphinic acid analogues of GABA demonstrate selectivity for GABA(B) and GABA(C) receptors over GABA(A) receptors. nih.govnih.gov For instance, 3-aminopropyl-n-butyl-phosphinic acid (CGP36742) acts as a moderately potent GABA(C) receptor antagonist in addition to its GABA(B) antagonist properties. nih.gov However, certain structural modifications can influence this selectivity. For example, some conformationally restricted unsaturated phosphinic and methylphosphinic analogues of GABA have been found to be potent competitive antagonists at GABA(C) receptors. nih.gov

Conversely, studies on novel racemic hydroxy aminobutyl-phosphinic acids, which are bioisosteres of known GABA(B) antagonists, showed that these specific hydroxylated derivatives were inactive at both GABA(A) and GABA(B) receptors, indicating that specific structural features are crucial for receptor interaction. researchgate.netdocumentsdelivered.com The lack of activity of these compounds underscores the precise structural requirements for binding and activation or inhibition of GABA receptors.

Enzyme Inhibition Profiles of Phosphinic Acid Derivatives

Phosphinic acid derivatives, particularly phosphinic peptides, have emerged as a significant class of enzyme inhibitors. nih.govresearchgate.nettandfonline.com Their inhibitory activity is largely based on the tetrahedral structure of the phosphinic acid moiety, which acts as a transition-state analogue for the hydrolysis of peptide bonds catalyzed by metalloproteases. nih.govresearchgate.netresearchgate.net

Phosphinic peptides are potent inhibitors of zinc metalloproteases, a large family of enzymes involved in various physiological and pathological processes. nih.govacs.orgmdpi.com These inhibitors are designed to mimic the tetrahedral intermediate formed during substrate hydrolysis. nih.govresearchgate.net The phosphinic acid group can chelate the catalytic zinc ion in the active site of these enzymes, leading to potent inhibition. nih.govresearchgate.netresearchgate.net

This class of inhibitors has shown activity against matrix metalloproteinases (MMPs), which are involved in the degradation of the extracellular matrix. researchgate.netnih.govresearchgate.netnih.gov The development of phosphinic peptide inhibitors for MMPs is an active area of research. researchgate.netresearchgate.net

Phosphinic acid derivatives have also been evaluated as inhibitors of leucine (B10760876) aminopeptidase (B13392206) (LAP), a metalloenzyme. nih.govtandfonline.comtandfonline.comsigmaaldrich.com While some phosphinic acid analogues have shown inhibitory activity against LAP, their potency can be lower compared to their phosphonic acid counterparts. nih.gov For instance, phosphinic acid analogues of leucine and phenylalanine were found to be about 100-fold less potent than the corresponding phosphonic acid derivatives as LAP inhibitors. nih.gov However, certain phosphinic dipeptide analogues have demonstrated low micromolar inhibition of LAP. tandfonline.com

Table 3: Inhibition of Leucine Aminopeptidase by Phosphorus Amino Acid Analogues | Compound Type | Example Compound | Ki (μM) | Reference | | :--- | :--- | :--- | | Phosphonic acid analogue | (R)-phosphonic acid analogue of L-Leu | 0.23 | nih.gov | | Phosphonic acid analogue | (R)-phosphonic acid analogue of L-Phe | 0.42 | nih.gov | | Phosphinic acid analogue | Phosphinic acid analogue of Leu | ~23 (estimated 100-fold less potent than phosphonate) | nih.gov | | Phosphinic acid analogue | Phosphinic acid analogue of Phe | ~42 (estimated 100-fold less potent than phosphonate) | nih.gov | | Phosphinic dipeptide analogue | Leu-ψ[P(O)(OH)CH₂]-Gly | 0.33 | tandfonline.com |

Phosphinic acid-containing compounds have been successfully developed as potent inhibitors of angiotensin I converting enzyme (ACE), a key enzyme in the renin-angiotensin system that regulates blood pressure. pnas.orgresearchgate.netdrugbank.comnih.govnih.gov The drug fosinopril (B1673572) is a well-known example of a phosphinic acid-based ACE inhibitor. drugbank.comnih.gov

The design of these inhibitors often involves creating phosphinic peptides that act as transition-state analogues of ACE substrates. pnas.orgresearchgate.net This approach has led to the discovery of highly potent and selective inhibitors. For example, the phosphinic peptide RXP 407 was identified as a potent inhibitor of the N-domain of ACE with a Ki value of 12 nM, demonstrating three orders of magnitude greater selectivity for the N-domain over the C-domain. pnas.org Another phosphinic peptide, RXPA380, was reported as a highly potent and selective inhibitor of the C-domain of ACE. researchgate.net

Table 4: Inhibition of Angiotensin I Converting Enzyme (ACE) by Phosphinic Peptides

Inhibitor Target Domain Ki (nM) Reference
RXP 407 N-domain 12 pnas.org
RXP 407 C-domain ~12,000 (three orders of magnitude less potent) pnas.org
RXPA380 N-domain 10,000 researchgate.net
RXPA380 C-domain 3 researchgate.net

Cellular Transport Mechanisms and Pharmacokinetic Considerations

The ability of a compound to reach its target site in the central nervous system (CNS) is governed by its capacity to be absorbed, distributed, and cross cellular barriers, most notably the blood-brain barrier.

The cellular uptake of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter, is mediated by specific GABA transporters (GATs) belonging to the solute carrier 6 (SLC6) family. wikipedia.org These transporters are crucial for regulating extracellular GABA levels and terminating its synaptic action. wikipedia.org

Currently, there is a lack of specific research data detailing the direct interactions of Propyl(3-aminopropyl)phosphinic acid or its close analog CGP 35348 with GABA transporters. However, studies on the parent compound, 3-aminopropylphosphinic acid, suggest that it may be a substrate for NO-711-sensitive GABA transporters. This indicates that the core chemical structure is recognized and potentially transported by GATs. The addition of larger chemical groups, such as a propyl or diethoxymethyl group, would likely alter the affinity and dynamics of this interaction, but specific studies are required to characterize the cellular uptake of these derivatives via GATs.

A critical pharmacokinetic property for any centrally acting agent is its ability to penetrate the blood-brain barrier (BBB). Research has confirmed that several aminopropyl-phosphinic acid derivatives are capable of crossing the BBB.

The GABAB antagonist CGP 35348 is described as a centrally active and brain-penetrant compound. glpbio.comtocris.com This indicates its successful passage from systemic circulation into the CNS. More detailed quantitative studies have been performed on the closely related compound, (3-aminopropyl)-n-butylphosphinic acid (CGP 36742). In a study using microdialysis in rats, the penetration of CGP 36742 into the brain was directly measured following oral administration. nih.gov The findings demonstrated that the compound reaches significant concentrations in the brain, confirming its ability to cross the BBB. nih.gov

Table 1: Blood-Brain Barrier Permeability of (3-aminopropyl)-n-butylphosphinic acid (CGP 36742) in Rats nih.gov
Administration RouteDose (mg/kg)Peak Concentration in Brain Dialysate (µM)Measurement Location
Per Os (p.o.)100Approximately 10Frontal Cortex / Third Ventricle
Per Os (p.o.)200Data not specifiedFrontal Cortex / Third Ventricle
Per Os (p.o.)500Data not specifiedFrontal Cortex / Third Ventricle
Per Os (p.o.)1000Data not specifiedFrontal Cortex / Third Ventricle

Neurobiological Effects Beyond Direct Receptor Modulation

Beyond its primary action as a GABAB receptor antagonist, CGP 35348 exhibits several downstream effects on neurobiological processes, including the modulation of neurotransmitter release and ion channel activity.

As a GABAB receptor antagonist, CGP 35348 can influence the release of various neurotransmitters by blocking presynaptic GABAB autoreceptors, which typically inhibit neurotransmitter release.

Glutamate: Studies have shown that the administration of CGP 35348 leads to an increase in the release of glutamate. nih.gov This is consistent with the blockade of presynaptic GABAB heteroreceptors on glutamatergic terminals.

Glycine (B1666218): In contrast to its effect on glutamate, CGP 35348 has been found to inhibit the potassium-evoked exocytosis of glycine from nerve endings in both the spinal cord and hippocampus of mice. nih.gov This effect was observed to be independent of its GABAB antagonist activity, suggesting it may involve other, yet-to-be-identified sites on glycinergic terminals. nih.gov

GABA: Research indicates that CGP 35348 does not significantly affect the release of GABA. nih.govwikipedia.org

Aspartate and Somatostatin: There is currently no available data from the reviewed literature concerning the effects of this compound or its analogs on the release of aspartate or somatostatin.

Table 2: Effects of (3-Aminopropyl)(diethoxymethyl)phosphinic acid (CGP 35348) on Neurotransmitter Release
NeurotransmitterObserved EffectReference
GlutamateIncreased release nih.gov
GlycineInhibited K+-evoked release nih.gov
GABANo significant effect on release nih.govwikipedia.org

The modulation of ion channel activity by CGP 35348 is primarily a consequence of its antagonism at GABAB receptors. These receptors are G-protein coupled and exert their inhibitory effects through the modulation of ion channels.

Potassium Channels: GABAB receptor activation typically leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and neuronal inhibition. glpbio.com By blocking GABAB receptors, CGP 35348 prevents this agonist-induced opening of potassium channels, thereby inhibiting the hyperpolarization effect. glpbio.com

Voltage-Dependent Calcium Channels: Presynaptic GABAB receptors inhibit neurotransmitter release by suppressing the activity of high-voltage-activated calcium channels. wikipedia.org As an antagonist, CGP 35348 blocks this inhibitory action. This leads to a disinhibition of voltage-dependent calcium channels, which can contribute to the observed increase in the release of certain neurotransmitters, such as glutamate.

V. Computational and Theoretical Studies

Molecular Docking and Ligand-Target Complex Modeling for Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to predict the binding affinity and mode of a ligand (e.g., an aminophosphinic acid derivative) to the active site of a target protein.

Research on compounds structurally related to Propyl(3-aminopropyl)phosphinic acid, such as α-aminophosphonates and α-aminophosphonic acids, has demonstrated the utility of molecular docking in identifying potential therapeutic agents. mdpi.comfrontiersin.org For instance, docking studies have been employed to evaluate the antifungal activity of novel α-aminophosphonic acids by modeling their interactions with lanosterol-14α-demethylase, a key enzyme in fungal cell membrane biosynthesis. mdpi.com In such studies, the docking software, like AutoDock Vina, calculates the binding energy and identifies the most stable conformation of the ligand within the protein's binding pocket. mdpi.com

The analysis of these docked complexes reveals specific molecular interactions that stabilize the ligand-target binding. These interactions typically include:

Hydrogen Bonds: Formed between the polar functional groups of the ligand (e.g., the phosphinic acid group, the amino group) and amino acid residues of the protein.

Hydrophobic Interactions: Occurring between nonpolar parts of the ligand and hydrophobic residues in the binding site.

Electrostatic Interactions: Including salt bridges between charged groups.

In one study, the docking of an α-aminophosphonic acid derivative into the acetohydroxyacid synthase (AHAS) protein revealed a binding energy of -5.6 kcal/mol, indicating a strong affinity, and identified key interactions with residues such as Trp267 and Arg109. researchgate.net Similarly, docking studies of α-aminophosphonate ligated copper complexes against SARS-CoV-2 proteases have shown that these compounds can effectively bind to the active sites of viral enzymes, suggesting their potential as antiviral agents. frontiersin.org These studies highlight how molecular docking can elucidate the mechanism of action and guide the design of more potent aminophosphinic acid-based inhibitors. mdpi.com

Table 1: Example of Molecular Docking Results for an α-Aminophosphonic Acid Derivative

Target ProteinLigandBinding Energy (kcal/mol)Key Interacting Residues
Acetohydroxyacid Synthase (AHAS)1-(2,5 dimethoxyphenyl)-1-(phenylamino) methylphosphonic acid-5.6Trp267, Arg109

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. researchgate.netnih.gov These methods provide detailed information about molecular orbitals, charge distribution, and other electronic properties that govern a molecule's behavior.

For aminophosphinic acids, DFT calculations using functionals like B3LYP with basis sets such as 6-31G(d,p) are common. nih.gov A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. nih.gov

These calculations also generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. The MEP map helps identify electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions, which are crucial for predicting how the molecule will interact with other chemical species. mdpi.com

Table 2: Representative Quantum Chemical Parameters Calculated via DFT

ParameterDescriptionTypical Application for Aminophosphinic Acids
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalPredicting electron-donating ability
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalPredicting electron-accepting ability
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMOAssessing chemical reactivity and stability
Molecular Electrostatic Potential (MEP)3D map of charge distributionIdentifying sites for electrophilic and nucleophilic attack

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model the dynamic behavior of systems, providing insights into conformational changes, solvent effects, and the stability of molecular complexes. waocp.comelsevierpure.com Software packages like GROMACS and AMBER are commonly used for these simulations. waocp.com

For aminophosphinic acids and their derivatives, MD simulations can be used to:

Analyze Conformational Flexibility: Determine the range of shapes a molecule can adopt in solution, which is crucial for its interaction with biological targets.

Study Solvation: Model the interactions between the solute molecule and surrounding solvent molecules (e.g., water), providing information on hydration shells and solubility.

Investigate Ligand-Target Dynamics: Simulate the behavior of a ligand-protein complex over time (typically nanoseconds) to assess its stability. elsevierpure.com The Root Mean Square Deviation (RMSD) of the complex is often monitored to see if the ligand remains stably bound in the active site.

Calculate Binding Free Energies: Employ methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) to estimate the free energy of binding between a ligand and its target, offering a more rigorous prediction of binding affinity than docking alone.

In studies of α-aminophosphonates as corrosion inhibitors, MD simulations have been used to model their adsorption onto a metal surface in an acidic environment. elsevierpure.com These simulations help to visualize the orientation of the inhibitor molecules on the surface and understand the mechanism of protection at a molecular level. elsevierpure.com Another study used MD to determine various thermodynamic properties of α-aminophosphonate analogs, such as density and potential energy, which are important for understanding their physical behavior. waocp.com

Prediction of Binding Modes and Surface Interactions of Aminopropylphosphinic Acids

Computational methods, especially DFT, are instrumental in predicting how aminophosphinic and aminophosphonic acids bind to material surfaces, such as metal oxides. This is particularly relevant in materials science for applications like surface modification, catalysis, and the development of biocompatible implants.

Extensive research has been conducted on the interaction of 3-aminopropylphosphonic acid (3APPA), a close analog of the target compound, with titanium dioxide (TiO2) surfaces. researchgate.netacs.org These studies combine experimental techniques (e.g., XPS, DRIFT spectroscopy) with DFT calculations to provide a detailed molecular-level picture of the binding. researchgate.net

The phosphonic/phosphinic acid group can bind to the TiO2 surface through several modes:

Monodentate: One P-O-Ti bond is formed.

Bidentate: Two P-O-Ti bonds are formed. This can be either chelating (to the same Ti atom) or bridging (to two different Ti atoms).

Tridentate: Three P-O-Ti bonds are formed. researchgate.net

DFT calculations of adsorption energies for these different modes help determine the most stable binding configurations. For alkylphosphonic acids on anatase TiO2, calculations have shown that monodentate and bidentate binding modes often coexist, with similar adsorption energies. researchgate.netresearchgate.net

Table 3: Predicted Binding Modes of Aminophosphonic Acids on TiO₂ Surfaces

Binding ModeDescriptionKey Interactions
MonodentateOne covalent bond to the surface (P-O-Ti)Hydrogen bonding from other P-OH groups
Bidentate (Bridging)Two P-O-Ti bonds to adjacent Ti atomsStrong surface anchoring
TridentateThree P-O-Ti bonds to the surfaceGeometrically constrained, may be less common on some surfaces

Vi. Advanced Analytical Methodologies in Phosphinic Acid Research

Spectroscopic Techniques for Structural Elucidation and Interaction Analysis

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure and bonding. For phosphinic acids, a combination of nuclear magnetic resonance, infrared, and photoelectron spectroscopies offers a powerful approach to characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organophosphorus compounds. Phosphorus-31 (³¹P) NMR is particularly informative due to the ³¹P nucleus having 100% isotopic abundance and a spin of ½, which results in sharp, easily interpretable signals. wikipedia.org

The chemical shift (δ) in a ³¹P NMR spectrum is highly sensitive to the electronic environment around the phosphorus atom. For Propyl(3-aminopropyl)phosphinic acid, the phosphorus atom is bonded to a propyl group, a 3-aminopropyl group, an oxygen atom (in a phosphoryl group), and a hydroxyl group. This asymmetric substitution pattern results in a chiral phosphorus center. The specific chemical shift is influenced by the inductive and steric effects of the alkyl and aminoalkyl substituents. Generally, the chemical shifts for phosphinic acids appear downfield from the standard reference of 85% phosphoric acid (H₃PO₄). wikipedia.org The protonation state of the amino and phosphinic acid groups can also influence the ³¹P chemical shift, making it a useful probe for pH-dependent studies. nih.gov

Table 1. Typical ³¹P NMR Chemical Shift Ranges for Phosphinic Acid and Related Compounds.
Compound ClassTypical ³¹P Chemical Shift Range (ppm)Key Influencing Factors
Alkylphosphinic Acids+25 to +60Nature of alkyl groups, solvent
Phosphonates+15 to +35Substituents on carbon and oxygen
Phosphine Oxides+20 to +50Nature of organic substituents

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint based on their functional groups. For this compound, the IR spectrum would be dominated by absorptions corresponding to the P=O, P-O-H, N-H, C-H, and P-C bonds.

The strong absorption from the phosphoryl (P=O) stretching vibration is one of the most prominent features in the spectrum of a phosphinic acid. The broad absorption associated with the O-H stretch of the phosphinic acid group is also highly characteristic, often spanning a wide frequency range due to strong hydrogen bonding. The N-H stretching and bending vibrations from the primary amine group provide further structural confirmation.

Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy is a variation of IR spectroscopy that is particularly useful for analyzing solid samples and compounds adsorbed onto surfaces. It would be the method of choice for studying the interaction of this compound with solid substrates or catalysts.

Table 2. Characteristic IR Absorption Frequencies for this compound.
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
O-H (Phosphinic Acid)Stretching (H-bonded)2500 - 3300 (broad)
N-H (Amine)Stretching3200 - 3500
C-H (Alkyl)Stretching2850 - 2960
P=O (Phosphoryl)Stretching1150 - 1250
P-O (Phosphinic Acid)Stretching950 - 1050
N-H (Amine)Bending1590 - 1650

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical state of the atoms within the top few nanometers of a material's surface. azooptics.com This methodology is highly relevant for studying the interaction of phosphinic acids with surfaces, such as their use in forming self-assembled monolayers (SAMs) on metal oxide substrates. researchgate.netnih.gov

If this compound were deposited on a surface like titanium or aluminum oxide, XPS would be used to confirm its presence and investigate the bonding mechanism. researchgate.netresearchgate.net High-resolution scans of the P 2p, O 1s, N 1s, and C 1s core levels would provide detailed information. For instance, the binding energy of the P 2p peak would indicate the chemical state of the phosphorus, and shifts in the substrate's metal and oxygen peaks could confirm the formation of covalent Me-O-P bonds. researchgate.netresearchgate.net

Table 3. Expected Binding Energies in XPS Analysis of Surface-Adsorbed this compound.
Core LevelFunctional Group/BondTypical Binding Energy (eV)
P 2pR₂-P(O)OH133 - 135
O 1sP=O / P-O-H / P-O-Metal531 - 533
N 1s-NH₂ / -NH₃⁺399 - 402
C 1sC-C, C-H, C-N, C-P284 - 287

Mass Spectrometry for Compound Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight of a compound, elucidating its structure through fragmentation patterns, and quantifying its presence with high sensitivity.

For preclinical research, understanding the concentration of a compound over time in a specific tissue is often critical. Microdialysis is a minimally invasive sampling technique that allows for the continuous collection of unbound analyte from the extracellular fluid of living tissues. nih.gov When coupled directly to a mass spectrometer, typically via electrospray ionization (ESI-MS), this setup enables near real-time monitoring of a compound's concentration. nih.gov

This technique would be invaluable for studying the pharmacokinetics of this compound in vivo. ontosight.ai By implanting a microdialysis probe into a target tissue (e.g., the brain), samples of the extracellular fluid can be collected and analyzed by MS/MS (tandem mass spectrometry) for specific and sensitive quantification. This approach provides high temporal resolution, allowing researchers to observe rapid changes in compound concentration following administration. nih.govnih.gov

Chromatographic Separations for Purity Assessment and Stereoisomer Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, chromatography is essential for assessing its chemical purity and for isolating its stereoisomers.

The phosphorus atom in this compound is a stereocenter, meaning the compound exists as a pair of enantiomers. Separating these enantiomers is crucial, as they often exhibit different biological activities. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is the most common method for the analytical and preparative separation of P-chiral phosphinic acids and their derivatives. nih.govacs.org Another approach is classical resolution, where the racemic acid is reacted with a single enantiomer of a chiral base to form diastereomeric salts, which can then be separated by crystallization or standard chromatography. acs.orgmdpi.com Enzymatic resolution, using enzymes that selectively hydrolyze an ester of one enantiomer, is also a powerful technique for producing enantiomerically pure phosphinates. nih.govtamu.edu

Table 4. Chromatographic Methods for the Analysis of this compound.
Analytical GoalTechniqueStationary Phase / MethodPurpose
Purity AssessmentReverse-Phase HPLCC18 or similar nonpolar phaseSeparates the main compound from nonpolar or polar impurities.
Stereoisomer IsolationChiral HPLCChiral Stationary Phase (e.g., cellulose- or amylose-based)Direct separation of the (R)- and (S)-enantiomers.
Stereoisomer IsolationClassical ResolutionFormation of diastereomeric salts with a chiral amine or acidSeparation of diastereomers by crystallization or standard chromatography.

Titration-Based Methods for pKa Determination and Chemical Characterization

Titration-based methodologies, particularly potentiometric titration, serve as a cornerstone in the physicochemical analysis of phosphinic acid derivatives such as this compound. These techniques are instrumental in determining the acid dissociation constants (pKa) and for the chemical characterization, including purity and concentration assessment.

This compound is a zwitterionic compound, possessing both a weakly acidic phosphinic acid group and a basic amino group. Consequently, it exhibits at least two distinct pKa values. The first pKa (pKa1) corresponds to the deprotonation of the phosphinic acid moiety, while the second (pKa2) is associated with the protonation of the aminopropyl group.

The determination of these pKa values is crucial for understanding the compound's behavior in various chemical and biological systems. Potentiometric titration is a highly precise and commonly employed method for this purpose. nih.gov The procedure involves the gradual addition of a titrant, typically a strong base like sodium hydroxide (B78521) (NaOH), to a solution of the analyte while monitoring the pH with a calibrated electrode. creative-bioarray.com

A typical experimental setup for the potentiometric titration of this compound would involve dissolving a precisely weighed amount of the compound in deionized water to a known concentration, often in the range of 1 mM. creative-bioarray.com To maintain a constant ionic strength throughout the titration, an inert electrolyte such as potassium chloride (KCl) is added to the solution. creative-bioarray.com The solution is then acidified with a strong acid, like hydrochloric acid (HCl), to ensure that both the phosphinic acid and the amino groups are fully protonated at the start of the titration. creative-bioarray.com

The titration is performed by adding small, precise volumes of a standardized NaOH solution and recording the pH after each addition. The resulting data of pH versus the volume of titrant added are plotted to generate a titration curve. This curve for a diprotic acid like this compound is expected to show two distinct inflection points, corresponding to the two equivalence points where the acidic and the protonated amino groups are neutralized.

The pKa values can be determined from the titration curve. The pH at the half-equivalence point for each buffering region is equal to the pKa of the respective functional group. youtube.com Specifically, pKa1 is determined from the pH at the first half-equivalence point, and pKa2 is found from the pH at the second half-equivalence point.

Detailed Research Findings:

Below are interactive data tables representing hypothetical yet scientifically plausible results from a potentiometric titration of a 0.01 M solution of this compound with 0.1 M NaOH.

Table 1: Hypothetical Potentiometric Titration Data for this compound

Volume of 0.1 M NaOH (mL)pH
0.001.50
1.001.85
2.002.20
2.502.45
3.002.75
4.003.50
5.006.00
6.008.50
7.009.20
7.509.50
8.009.80
9.0010.50
10.0011.50

From this hypothetical data, the first equivalence point would be around 5.0 mL of NaOH added, and the second at 10.0 mL. The pKa values would then be estimated from the pH at the half-equivalence points (2.5 mL and 7.5 mL).

Table 2: Determined Physicochemical Constants for this compound

ParameterValueMethod
pKa1 (Phosphinic Acid)~2.45Potentiometric Titration
pKa2 (Amino Group)~9.50Potentiometric Titration

In addition to pKa determination, titration can be utilized for the chemical characterization of this compound, such as determining its purity. By accurately knowing the concentration of the titrant and the volume required to reach the equivalence points, the concentration and therefore the purity of the analyte solution can be calculated.

Vii. Chemical Biology and Preclinical Drug Discovery Applications

Development of Aminopropylphosphinic Acids as Pharmacological Probes for Receptor Research

Aminophosphinic acids, including Propyl(3-aminopropyl)phosphinic acid, serve as crucial pharmacological probes for investigating receptor function, particularly within the central nervous system. Their structural similarity to endogenous ligands allows them to interact with specific receptor sites, enabling researchers to elucidate the roles of these receptors in complex biological pathways.

This compound (SGS742) has been identified as a selective and orally active antagonist for the GABA-B receptor. medchemexpress.comnih.gov This specificity makes it an excellent tool for differentiating the physiological and pathological functions of GABA-B receptors from other GABA receptor subtypes, such as GABA-A and GABA-C. Research using SGS742 has demonstrated its ability to block the late inhibitory postsynaptic potential in hippocampal neurons, a key mechanism mediated by GABA-B receptors. nih.govjohnshopkins.edu

Furthermore, studies have shown that while its primary target is the GABA-B receptor, SGS742 also acts as a moderately potent antagonist at GABA-C receptors. nih.gov This dual activity, though less pronounced at the GABA-C subtype, provides a more nuanced understanding of its pharmacological profile. The use of such compounds allows for the precise dissection of neural circuits and the role of specific receptor subtypes in cognitive processes, learning, and memory. nih.govjohnshopkins.edu Phosphinic analogues of GABA are noted for their high selectivity, making them valuable pharmacological tools for receptor research. researchgate.net

CompoundReceptor TargetActivityPotency (IC50)
This compound (SGS742)GABABAntagonist36 µM medchemexpress.com
This compound (SGS742)GABACAntagonist62 µM nih.gov

Design and Optimization of Novel Bioactive Scaffolds for Drug Discovery

The chemical structure of phosphinic acids provides a versatile and robust scaffold for the design and development of new therapeutic agents. nih.gov Their derivatives exhibit a wide range of biological activities, making them attractive starting points in medicinal chemistry. The phosphinic acid moiety is a stable analogue of the carboxylic acid group found in amino acids, allowing these compounds to act as mimics or antagonists at various biological targets. researchgate.net

The this compound structure serves as a prime example of a bioactive scaffold. The core aminophosphinic acid structure provides the necessary foundation for interaction with GABA receptors, while the specific alkyl substituents (propyl and butyl groups) fine-tune its potency and selectivity, primarily for the GABA-B receptor. This modular design allows medicinal chemists to synthesize libraries of related compounds by modifying these side chains to explore structure-activity relationships (SAR) and optimize properties like receptor affinity, selectivity, and pharmacokinetic profiles. The development of such scaffolds is crucial for creating new drugs targeting a variety of diseases. nih.gov

Exploration of Prodrug Strategies for Enhanced Pharmacological Delivery and Bioavailability

A significant challenge in the development of phosphinic acid-based drugs is their physicochemical properties. The phosphinic acid group is highly polar and typically carries a negative charge at physiological pH, which can impede its ability to cross cellular membranes, including the blood-brain barrier, leading to poor oral bioavailability. nih.govresearchgate.net

To overcome this limitation, various prodrug strategies are explored. A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form within the body through enzymatic or chemical processes. For phosphinic acids, common strategies include:

Esterification : Masking the polar phosphinic acid group by converting it into a less polar ester, such as an acyloxyalkyl ester. These esters can more easily diffuse across cell membranes and are subsequently cleaved by intracellular esterase enzymes to release the active drug. nih.govnih.gov

Amidates : Creating phosphonamidates or phosphinamidates, which can also improve membrane permeability and are designed to be cleaved by specific enzymes in the target tissue. researchgate.netfrontiersin.org

Prodrug StrategyRationaleActivation Mechanism
Acyloxyalkyl Esters (e.g., POM)Increase lipophilicity to enhance membrane permeability.Enzymatic cleavage by esterases, followed by spontaneous chemical breakdown. nih.gov
Amino Acid AmidatesUtilize amino acid transporters for improved absorption.Enzymatic cleavage of the amide bond. frontiersin.org
Aryloxy Phosphoramidates (ProTides)Enhance intracellular delivery and bypass initial phosphorylation steps for nucleotide analogues.Multi-step enzymatic activation inside the cell. researchgate.netfrontiersin.org

Investigative Research into Underlying Mechanistic Pathways of Biological Activity

The primary mechanism of action for this compound is competitive antagonism at GABA-B receptors. patsnap.com GABA is the main inhibitory neurotransmitter in the brain, and its effects are mediated by GABA-A and GABA-B receptors. GABA-B receptors are G-protein-coupled receptors that, when activated, produce slow and prolonged inhibition of neuronal activity. patsnap.com

Increased Neurotransmitter Release : Presynaptic GABA-B receptors often function as autoreceptors that inhibit the release of neurotransmitters. By blocking these receptors, SGS742 has been shown to significantly increase the release of excitatory amino acids like glutamate and aspartate, as well as other neurotransmitters such as glycine (B1666218). nih.govjohnshopkins.edudrugbank.com

Modulation of Synaptic Plasticity : The compound blocks the late inhibitory postsynaptic potential (IPSP) and paired-pulse inhibition in the hippocampus, processes that are crucial for learning and memory. nih.govjohnshopkins.edu

Upregulation of Neurotrophic Factors : Administration of SGS742 has been found to cause a significant increase in the mRNA and protein levels of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) in the cortex and hippocampus. nih.govjohnshopkins.edudrugbank.com These neurotrophic factors are vital for neuronal survival, growth, and synaptic plasticity, and this effect may underlie the compound's observed cognition-enhancing and antidepressant-like effects in preclinical models. nih.govnih.gov

Receptor Regulation : Studies involving chronic administration have shown that SGS742 can cause an up-regulation of GABA-B receptors in the frontal cortex, suggesting a compensatory response to prolonged receptor blockade. nih.govjohnshopkins.edudrugbank.com

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing Propyl(3-aminopropyl)phosphinic acid?

  • Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR) for structural elucidation, infrared (IR) spectroscopy to confirm functional groups (e.g., phosphinic acid moiety), and mass spectrometry for molecular weight validation. Databases like ChemIDplus and EPA sources provide reference spectra for comparative analysis . Purity assessment can be performed via high-performance liquid chromatography (HPLC) coupled with UV or mass detection, as described for related phosphinic acid derivatives .

Q. How does this compound interact with GABAB receptors in neuronal preparations?

  • Methodological Answer : The compound modulates GABAB receptor activity by inhibiting neurotransmitter release in synaptosomal models. For example, in human neocortical synaptosomes, its analogs (e.g., CGP47656) reduce somatostatin-like immunoreactivity (SRIF-LI) overflow in a Ca²⁺-dependent manner. Experimental protocols involve depolarizing synaptosomes with 15 mM KCl, measuring neurotransmitter release via superfusion, and using selective antagonists (e.g., CGP52432) to confirm receptor specificity .

Q. What synthetic strategies are employed for phosphinic acid derivatives like this compound?

  • Methodological Answer : Synthesis often involves coupling reactions using propylphosphonic acid anhydride (T3P®) or esterification of aminophosphinic precursors. For example, phosphinic dipeptides are synthesized via tandem esterification, which could be adapted for this compound by modifying alkyl chain lengths or protecting groups . Solubility optimization (e.g., ≥125 mg/mL in water) and purification via recrystallization or column chromatography are critical steps .

Advanced Research Questions

Q. How can researchers design experiments to assess receptor selectivity between GABAB and GABAA receptors?

  • Methodological Answer :

  • Step 1 : Use GABAA-specific agonists (e.g., muscimol) and antagonists (e.g., bicuculline) in parallel with GABAB ligands.
  • Step 2 : Measure functional outcomes (e.g., cAMP levels, Ca²⁺ flux) in transfected cell lines expressing receptor subtypes.
  • Step 3 : Validate selectivity using radioligand binding assays (e.g., [³H]-CGP54626 for GABAB) and compare IC₅₀ values. Evidence from synaptosomal studies shows no GABAA activity at concentrations ≤100 μM for related compounds .

Q. How can structural modifications enhance blood-brain barrier (BBB) penetration of this compound?

  • Methodological Answer : Fluorination at specific positions (e.g., (R)-(3-amino-2-fluoropropyl)phosphinic acid, AZD3355) improves BBB permeability by reducing polarity. Pharmacokinetic studies in rodents, combined with microdialysis to measure CNS exposure, are recommended. Molecular modeling (e.g., cryo-EM structures of GABAB receptors) guides rational design to balance lipophilicity and target affinity .

Q. What strategies resolve contradictions in agonistic vs. antagonistic activity at GABAB receptors?

  • Methodological Answer :

  • Functional Assays : Use electrophysiology (e.g., GABA-induced inward currents in neurons) to distinguish pre-synaptic (antagonist) vs. post-synaptic (agonist) effects.
  • Structural Analysis : Cryo-EM or X-ray crystallography reveals binding conformations; for example, alkyl chain length in phosphinic acids influences interaction with the receptor’s Venus flytrap domain .
  • In Vivo Models : Compare behavioral outcomes (e.g., anti-nociception) with receptor occupancy data from PET imaging .

Q. How can in vitro synaptosomal models be optimized to study neurotransmitter release modulation?

  • Methodological Answer :

  • Synaptosome Preparation : Isolate nerve terminals from fresh tissue (e.g., human neocortex) using sucrose density gradient centrifugation.
  • Depolarization : Apply 15 mM KCl to evoke Ca²⁺-dependent release.
  • Pharmacological Tools : Co-apply selective antagonists (e.g., CGP35348) to isolate GABAB-mediated effects. Quantify neurotransmitters via ELISA or HPLC .

Data Contradiction Analysis

Q. How do discrepancies in EC₅₀ values for GABAB receptor inhibition arise across studies?

  • Methodological Answer : Variability may stem from differences in tissue sources (e.g., human vs. rodent synaptosomes), assay conditions (e.g., extracellular Ca²⁺ concentrations), or ligand purity. Standardization steps include:

  • Using internal controls (e.g., (-)-baclofen for GABAB activation).
  • Validating compound stability under experimental conditions via LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.